molecular formula C5H9BrO B3104969 1-Bromo-3-methoxycyclobutane CAS No. 1510635-41-2

1-Bromo-3-methoxycyclobutane

Cat. No.: B3104969
CAS No.: 1510635-41-2
M. Wt: 165.03
InChI Key: YBVXRWXSBZVVRL-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxycyclobutane is a brominated cyclobutane derivative featuring a methoxy group (-OCH₃) at the 3-position and a bromine atom at the 1-position of the cyclobutane ring. Its commercial availability in varying quantities (e.g., 1g to 500mg) via suppliers like CymitQuimica highlights its relevance in laboratory settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-7-5-2-4(6)3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVXRWXSBZVVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288305
Record name Cyclobutane, 1-bromo-3-methoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044705-32-8, 1807901-44-5
Record name Cyclobutane, 1-bromo-3-methoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methoxycyclobutane
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Record name 1-bromo-3-methoxycyclobutane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-Bromo-3-methoxycyclobutane can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxycyclobutanone using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position. Industrial production methods may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Bromo-3-methoxycyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted cyclobutane derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-bromo-4-oxocyclobutane.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, yielding 3-methoxycyclobutane.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 1-bromo-3-methoxycyclobutane (C6H11BrO) is an organic compound with several potential applications in life science research .

Basic Information

  • IUPAC Name: 1-(bromomethyl)-3-methoxycyclobutane
  • Molecular Weight: 179.06
  • Appearance: liquid
  • Storage Temperature: 4 °C

Potential Applications

As a halogenated organic compound, this compound may be useful as a synthetic intermediate in the production of various fine chemicals, pharmaceuticals, and other specialty products. American Elements can produce life science materials in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to many standard grades when applicable including Mil Spec (military grade), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades .

Safety Information

This compound is associated with certain hazards, as indicated by its hazard statements and GHS pictograms :

  • Signal Word: Danger
  • Hazard Statements:
    • H227: Combustible liquid
    • H315: Causes skin irritation
    • H318: Causes serious eye damage
    • H335: May cause respiratory irritation
  • Precautionary Statements:
    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking .
    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray .
    • P264: Wash skin thoroughly after handling .
    • P271: Use only outdoors or in a well-ventilated area .
    • P280: Wear protective gloves/protective clothing/eye protection/face protection .
    • P302+P352: IF ON SKIN: Wash with plenty of water .
    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing .
    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
    • P310: Immediately call a POISON CENTER/doctor .
    • P312: Call a POISON CENTER/doctor if you feel unwell .
    • P332+P313: If skin irritation occurs: Get medical advice/attention .
    • P362: Take off contaminated clothing and wash it before reuse .
    • P370+P378: In case of fire: Use appropriate media to extinguish .
    • P403+P233: Store in a well-ventilated place. Keep container tightly closed .
    • P403+P235: Store in a well-ventilated place. Keep cool .
    • P405: Store locked up .
    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations .

Mechanism of Action

The mechanism by which 1-Bromo-3-methoxycyclobutane exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-Bromo-3-methoxycyclobutane, we compare its structural and functional attributes with three related compounds from the evidence:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Structure Type
This compound Not provided Not provided Br, methoxy (-OCH₃) Cyclic (cyclobutane)
1-Bromo-3-isopropylcyclobutane C₇H₁₃Br 177.085 Br, isopropyl (-CH(CH₃)₂) Cyclic (cyclobutane)
1-Bromo-3-methylbutane C₅H₁₁Br 151.05 Br, methyl (-CH₃) Linear (butane chain)
3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₃BrO₃ 285.13 Br, methoxyphenyl (-C₆H₃BrOCH₃), carboxylic acid (-COOH) Cyclic (cyclobutane with aromatic ring)

Key Observations:

  • Cyclobutane vs. Linear Structures : The cyclobutane ring introduces significant ring strain, enhancing reactivity in ring-opening or substitution reactions compared to linear analogs like 1-bromo-3-methylbutane. For example, SN2 reactions in linear bromoalkanes are typically faster due to reduced steric hindrance .
  • In contrast, the isopropyl group in 1-bromo-3-isopropylcyclobutane increases steric bulk, possibly hindering nucleophilic attacks . The carboxylic acid group in 3-(3-bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid introduces polarity and acidity (pKa ~4-5), enabling salt formation or esterification reactions absent in the other compounds .

Research Findings and Gaps

  • Synthetic Utility: Cyclobutane derivatives are increasingly studied for their role in synthesizing strained intermediates, as seen in heterocycle preparation (e.g., methyl 2-benzoylamino-3-oxobutanoate in ) .

Biological Activity

1-Bromo-3-methoxycyclobutane (C₅H₉BrO) is an organobromine compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical interactions, mechanisms of action, and relevant research findings.

This compound is characterized by:

  • Molecular Formula : C₅H₉BrO
  • Molecular Weight : 165.03 g/mol
  • Appearance : Colorless to light yellow liquid
  • Solubility : Soluble in organic solvents

The presence of a bromine atom and a methoxy group on the cyclobutane ring contributes to its unique reactivity and biological activity, particularly in interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

The biological activity of this compound primarily involves its interaction with cytochrome P450 enzymes. These enzymes play a vital role in the metabolism of various drugs and xenobiotics. The compound can alter gene expression related to metabolic pathways, influencing cellular functions such as signaling and metabolism. Its binding to specific active sites on these enzymes can lead to either inhibition or activation of their activities, depending on concentration and environmental conditions .

Biological Activity Overview

This compound exhibits several key biological activities:

  • Enzyme Interaction : It influences the activity of cytochrome P450 enzymes, potentially affecting drug metabolism and efficacy.
  • Cellular Effects : The compound has been shown to alter gene expression linked to metabolic pathways, impacting various cellular functions.
  • Toxicity Profile : Preliminary studies suggest low toxicity levels, making it a candidate for further pharmacological research .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-3-chlorocyclobutaneContains chlorine instead of methoxy groupDifferent reactivity due to halogen substitution
3-MethoxycyclobutanoneLacks bromine atomUseful in different chemical transformations
1-Bromo-3-methylcyclobutaneContains a methyl group instead of methoxyDistinct reactivity patterns due to structural differences

The combination of the bromine atom and methoxy group in this compound imparts distinct reactivity compared to these similar compounds, enhancing its versatility in synthetic chemistry.

Case Studies and Research Findings

Research has demonstrated the potential applications of this compound in various fields:

  • Medicinal Chemistry : The compound has been explored as an intermediate in synthesizing pharmaceuticals. Its derivatives may exhibit significant biological activity, potentially leading to new therapeutic agents.
  • Fragment-Based Drug Discovery (FBDD) : Studies indicate that cyclobutane derivatives can serve as effective fragments for drug design due to their ability to interact with protein targets selectively. This approach has led to the development of several FDA-approved drugs derived from cyclobutane scaffolds .
  • Enzyme Inhibition Studies : Experimental data suggest that this compound can inhibit specific enzyme activities, providing insights into its potential as a therapeutic agent against various diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-methoxycyclobutane
Reactant of Route 2
1-Bromo-3-methoxycyclobutane

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